Technical Guide: Solubility Profiling of 2-Amino-3-ethyl-6-methoxyquinoline in DMSO and Methanol
Technical Guide: Solubility Profiling of 2-Amino-3-ethyl-6-methoxyquinoline in DMSO and Methanol
The following in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for 2-Amino-3-ethyl-6-methoxyquinoline .
Executive Summary
2-Amino-3-ethyl-6-methoxyquinoline is a lipophilic, heterocyclic aromatic amine often utilized as a scaffold in the synthesis of antimalarials (e.g., Primaquine analogues) and receptor-specific ligands.[1][2][3] Its solubility behavior is governed by the competition between its hydrophobic quinoline core and the polarizable amino/methoxy substituents.
-
DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions .[1][2][3] It offers high solubility (>50 mM) via strong dipole-dipole interactions and disruption of aromatic
- stacking.[1][3] -
Methanol (MeOH): A secondary solvent ideal for working solutions, chromatography, and recrystallization.[1] Solubility is moderate to high but temperature-dependent.[1][3]
Critical Note on Salt Forms: This guide primarily addresses the Free Base form. If using the Hydrochloride (HCl) salt , methanol solubility increases significantly, while DMSO solubility remains high but with altered hygroscopic risks.
Physicochemical Profile & Solubility Mechanism[4][5][6][7][8][9]
Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.[1]
| Feature | Chemical Moiety | Solvation Impact |
| Core | Quinoline Ring | Hydrophobic/Planar. Drives poor aqueous solubility.[1][2][3] Requires solvents capable of disrupting |
| Donor | 2-Amino Group ( | H-Bond Donor. Facilitates solubility in protic solvents (Methanol) and interaction with DMSO oxygen.[1][2][3] |
| Acceptor | 6-Methoxy Group ( | Weak H-Bond Acceptor. Increases polarity slightly but adds lipophilic surface area.[1][2][3] |
| Lipophile | 3-Ethyl Group ( | Hydrophobic. Increases LogP (approx.[1][2][3] 2.5–3.0), reducing water solubility and favoring organic solvents.[1] |
Solvation Mechanism Diagram
The following diagram illustrates the mechanistic difference between DMSO and Methanol solvation shells for this compound.
Figure 1: Comparative solvation mechanisms. DMSO stabilizes the aromatic core via dipolar interactions, while Methanol relies on hydrogen bonding with substituents.
Solubility Data & Solvent Selection
Dimethyl Sulfoxide (DMSO)[1][3]
-
Solubility Rating: High (Estimated > 50 mg/mL or > 200 mM).[1][3]
-
Role: Preferred vehicle for Cryogenic Stocks and High-Throughput Screening (HTS) libraries.[1][2][3]
-
Mechanism: DMSO acts as a Lewis base, accepting H-bonds from the 2-amino group while its polarizable sulfur center interacts favorably with the diffuse electron cloud of the quinoline ring.[2][3]
-
Protocol Note: DMSO is hygroscopic.[1][2][3] Water uptake can cause the compound to precipitate over time ("DMSO Freeze").[1] Always store under inert gas (Nitrogen/Argon) if possible.[1][3]
Methanol (MeOH)[1][3][10]
-
Solubility Rating: Moderate to High (Estimated 10–30 mg/mL).[1][3]
-
Role: Preferred for HPLC mobile phases , synthesis purification , and working dilutions .[1][2][3]
-
Mechanism: Methanol acts as both an H-bond donor (to the quinoline nitrogen and methoxy oxygen) and acceptor (from the amino group).[1][2]
-
Temperature Sensitivity: Solubility drops sharply with temperature.[1][2][3] This property is exploited for purification: dissolve warm, cool to
to crystallize impurities.[1]
Comparative Summary[1][3]
| Parameter | DMSO | Methanol |
| Max Solubility (Est.) | > 200 mM | ~50 - 100 mM |
| Boiling Point | ||
| Volatility | Negligible (Hard to remove) | High (Easy to remove) |
| Biological Toxicity | Low (Cells tolerate <0.5%) | Toxic (Avoid in live assays) |
| Primary Use | -20°C Stock Storage | LC-MS Prep, Synthesis |
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration master stock for biological assays.
-
Weighing: Accurately weigh 20.2 mg of 2-Amino-3-ethyl-6-methoxyquinoline (MW
202.25 g/mol ).-
Note: Adjust mass based on the specific batch purity or salt correction factor.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, sterile filtered). -
Dissolution:
-
Storage: Aliquot into amber glass vials (to prevent photodegradation). Store at
.[1][3]
Protocol B: Saturation Solubility Determination (Shake-Flask Method)
Objective: Empirically determine the exact solubility limit for your specific batch in Methanol.[1][2][3]
-
Preparation: Add excess solid compound (e.g., 50 mg) to a glass vial containing 1 mL of Methanol.
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
PTFE filter (nylon filters may bind the compound). -
Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.
Workflow Diagram: Solubility Testing
Figure 2: Standard "Shake-Flask" workflow for determining thermodynamic solubility limits.[1][2][3]
Critical Troubleshooting & Safety
"Crashing Out" in Aqueous Buffers
A common failure mode is precipitating the compound when diluting a DMSO stock into aqueous assay buffer (PBS/Media).[1]
-
Cause: The hydrophobic effect forces the lipophilic ethyl-quinoline core to aggregate when DMSO concentration drops below 1-5%.[1][3]
-
Solution:
Safety (MSDS Highlights)
-
Hazards: Quinoline derivatives are often irritants and potential mutagens.[1][2][3]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
-
Disposal: Dispose of DMSO/Methanol solutions in halogenated organic waste streams (if Cl-substituted) or general organic waste.[1][2][3]
References
-
PubChem. Compound Summary: 6-Methoxyquinoline. National Library of Medicine.[1][3] Available at: [Link][1][2]
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link][1][2]
